molecular formula C14H10ClN3S2 B12616909 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-19-6

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12616909
CAS No.: 917808-19-6
M. Wt: 319.8 g/mol
InChI Key: GEBOKJPTNKZKMP-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring The presence of a chlorophenyl group and a methylsulfanyl group adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring, followed by further functionalization to introduce the pyrimidine moiety. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins. The chlorophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Bromophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine exhibits unique properties due to the presence of the chlorophenyl group, which can influence its electronic and steric characteristics. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

917808-19-6

Molecular Formula

C14H10ClN3S2

Molecular Weight

319.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10ClN3S2/c1-19-14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

GEBOKJPTNKZKMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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